molecular formula C14H14N2O B2700186 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile CAS No. 1394023-59-6

3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile

Cat. No. B2700186
CAS RN: 1394023-59-6
M. Wt: 226.279
InChI Key: HHMGHFDKNWIHCS-UHFFFAOYSA-N
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Description

3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile, also known as DMQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory formation. DMQX has been widely used in scientific research to study the function and regulation of the NMDA receptor.

Mechanism of Action

3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile is a competitive antagonist of the NMDA receptor. It binds to the glycine-binding site of the NMDA receptor and prevents the binding of glycine, which is an essential co-agonist of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has been shown to modulate the activity of the NMDA receptor in various brain regions, including the hippocampus, cortex, and striatum. It has been shown to inhibit long-term potentiation (LTP), which is a form of synaptic plasticity that underlies learning and memory formation. 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function and regulation of the receptor. It has been used in a wide range of in vitro and in vivo experiments to investigate the role of the NMDA receptor in various physiological and pathological processes. However, 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and doses when conducting experiments with 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile.

Future Directions

There are several future directions for 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile research. One area of research is the development of new drugs that target the NMDA receptor for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is the investigation of the role of the NMDA receptor in pain perception and drug addiction. Furthermore, the development of new techniques for the delivery of 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile to specific brain regions could provide new insights into the function and regulation of the NMDA receptor in vivo.

Synthesis Methods

3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile can be synthesized in several steps from commercially available starting materials. The first step involves the condensation of 2-aminoacetophenone with ethyl acetoacetate to form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate with cyanogen bromide to form 3-(4,6-dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile.

Scientific Research Applications

3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has been widely used in scientific research to study the function and regulation of the NMDA receptor. It has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory formation. 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has also been used to study the effects of NMDA receptor antagonists on pain perception, drug addiction, and neurodegenerative diseases. In addition, 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile has been used to develop new drugs that target the NMDA receptor for the treatment of various neurological disorders.

properties

IUPAC Name

3-(4,6-dimethyl-2-oxoquinolin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-4-5-13-12(8-10)11(2)9-14(17)16(13)7-3-6-15/h4-5,8-9H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMGHFDKNWIHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile

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